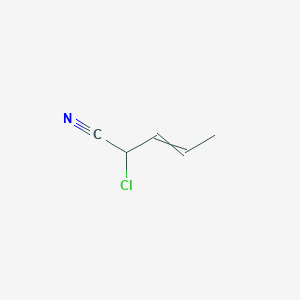
2-Chloropent-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropent-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, a nitrile group, and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloropent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropent-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Addition Reactions: Hydrogenation using catalysts such as palladium on carbon.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of new nitriles with different substituents.
Addition: Formation of saturated compounds.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-Chloropent-3-enenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloropent-3-enenitrile involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition and substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobut-3-enenitrile
- 2-Chloropent-2-enenitrile
- 3-Chloropent-3-enenitrile
Uniqueness
2-Chloropent-3-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both a chlorine atom and a nitrile group in conjugation with a double bond makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
63719-82-4 |
|---|---|
Formule moléculaire |
C5H6ClN |
Poids moléculaire |
115.56 g/mol |
Nom IUPAC |
2-chloropent-3-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-2-3-5(6)4-7/h2-3,5H,1H3 |
Clé InChI |
OJJKHWJKNRTRON-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


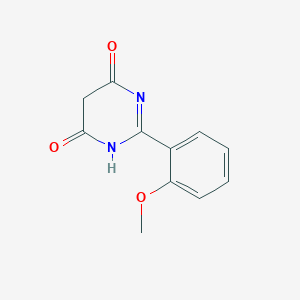

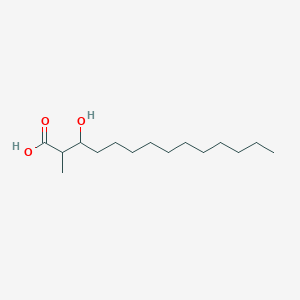
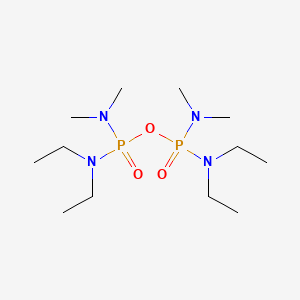
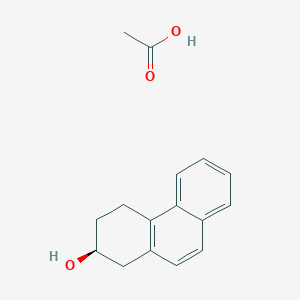
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
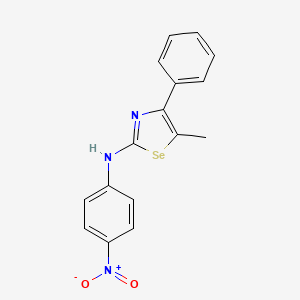
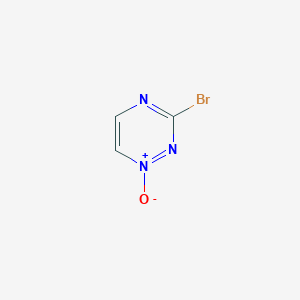
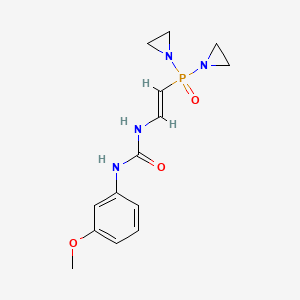
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)


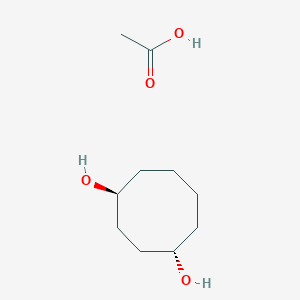
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
